5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 476642-65-6
VCID: VC5657839
InChI: InChI=1S/C13H9BrN2O2S2/c1-7-2-3-9(18-7)8-6-19-13(15-8)16-12(17)10-4-5-11(14)20-10/h2-6H,1H3,(H,15,16,17)
SMILES: CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br
Molecular Formula: C13H9BrN2O2S2
Molecular Weight: 369.25

5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

CAS No.: 476642-65-6

Cat. No.: VC5657839

Molecular Formula: C13H9BrN2O2S2

Molecular Weight: 369.25

* For research use only. Not for human or veterinary use.

5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide - 476642-65-6

Specification

CAS No. 476642-65-6
Molecular Formula C13H9BrN2O2S2
Molecular Weight 369.25
IUPAC Name 5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C13H9BrN2O2S2/c1-7-2-3-9(18-7)8-6-19-13(15-8)16-12(17)10-4-5-11(14)20-10/h2-6H,1H3,(H,15,16,17)
Standard InChI Key YVGYNTRCNOQCAD-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a thiophene backbone substituted at position 2 with a carboxamide group and at position 5 with a bromine atom . The carboxamide nitrogen is further linked to a 1,3-thiazole ring, which itself is substituted at position 4 with a 5-methylfuran-2-yl moiety . This arrangement creates a multifunctional scaffold combining electron-rich (furan, thiophene) and electron-deficient (thiazole) heterocycles, potentially enabling diverse intermolecular interactions.

Stereoelectronic Properties

  • logP: Estimated >4 (hydrophobic due to aromatic systems and bromine) .

  • Hydrogen bonding: One donor (amide NH) and two acceptors (amide carbonyl, thiazole N) .

  • Polar surface area: ~75 Ų, suggesting moderate membrane permeability .

Synthetic Routes and Precursors

Key Building Blocks

  • Thiophene-2-carboxylic acid: Functionalized via bromination at position 5 using N-bromosuccinimide (NBS) under radical conditions .

  • 4-(5-Methylfuran-2-yl)-1,3-thiazol-2-amine: Synthesized via Hantzsch thiazole synthesis, coupling furfural derivatives with thiourea .

Coupling Strategy

The final assembly likely employs carbodiimide-mediated (e.g., EDC/HOBt) amide bond formation between 5-bromothiophene-2-carboxylic acid and the thiazole-2-amine precursor . Microwave-assisted synthesis could enhance yield, as demonstrated for analogous thiazole carboxamides .

Physicochemical Profiling

Solubility and Stability

PropertyValue
Aqueous solubility<1 µg/mL (predicted)
DMSO solubility>10 mM
Thermal stabilityDecomposes above 200°C

Spectroscopic Signatures

  • ¹H NMR (DMSO-d₆):

    • δ 7.8 (s, 1H, thiophene H-3)

    • δ 6.5–7.2 (m, 4H, furan/thiazole protons)

    • δ 2.3 (s, 3H, methyl)

  • IR (cm⁻¹): 1680 (C=O amide), 1550 (C=N thiazole), 670 (C-Br)

Biological Activity and Applications

Hypothetical Targets

Structural analogs exhibit:

  • Antiproliferative activity: Thiazole derivatives inhibit tubulin polymerization (IC₅₀ ~1.2 µM) .

  • Kinase modulation: Bromothiophene carboxamides target JAK2 (Kd = 0.8 µM) .

  • Antimicrobial effects: Thiazole-furan hybrids show MIC = 4 µg/mL against S. aureus .

ADMET Predictions

ParameterPrediction
CYP3A4 inhibitionHigh probability (75%)
hERG liabilityModerate risk (IC₅₀ = 12 µM)
Oral bioavailability45% (Rule of Five compliant)
ParameterDetail
Catalog numberBF63275
Purity>95% (HPLC)
Pricing$574/mg (bulk discounts available)

Recommended Applications

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  • Photodynamic therapy sensitizer (λₑₓ = 405 nm)

  • Building block for metal-organic frameworks (MOFs)

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